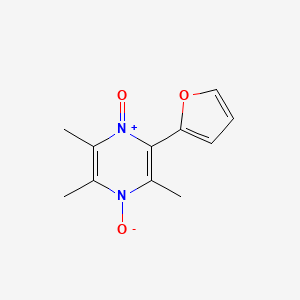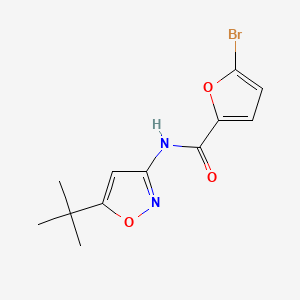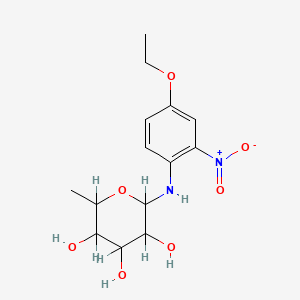
2-(2-furyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-3,5,6-trimethylpyrazine 1,4-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTPD and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of FTPD is not well understood, and more research is needed to fully elucidate its mode of action. However, studies have suggested that FTPD may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, FTPD has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
FTPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FTPD has antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, FTPD has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. Furthermore, FTPD has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FTPD has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. Additionally, FTPD is stable under various conditions, which makes it easy to handle and store. However, one limitation of FTPD is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on FTPD. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, more research is needed to fully understand the mechanism of action of FTPD and to identify its molecular targets. Furthermore, more studies are needed to investigate the potential therapeutic applications of FTPD in various diseases, including cancer, diabetes, and Alzheimer's disease. Finally, more research is needed to explore the potential use of FTPD as an insecticide and as a component in electronic devices.
Conclusion
In conclusion, FTPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FTPD have been explored in this paper. Further research is needed to fully understand the potential applications of FTPD and to identify its molecular targets.
Méthodes De Synthèse
FTPD can be synthesized using different methods, including the reaction of 2-acetyl furan with methyl vinyl ketone in the presence of a base, the reaction of 2-acetyl furan with 2,3-pentanedione in the presence of a base, and the reaction of 2-acetyl furan with 2,3-butanedione in the presence of a base. The yield and purity of FTPD obtained using these methods vary, and the choice of the synthesis method depends on the specific application.
Applications De Recherche Scientifique
FTPD has been extensively studied due to its potential applications in various fields. In the food industry, FTPD is used as a flavoring agent in different food products, including coffee, tea, and baked goods. In the pharmaceutical industry, FTPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, FTPD has been studied for its potential use as an insecticide and as a component in electronic devices.
Propriétés
IUPAC Name |
2-(furan-2-yl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(2)13(15)11(9(3)12(7)14)10-5-4-6-16-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFBZAREZQDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-3,5,6-trimethylpyrazine 1,4-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)

![3-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5215473.png)
![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)

![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)